N-cyclooctyl-N'-(3-fluorophenyl)urea
Description
N-Cyclooctyl-N'-(3-fluorophenyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen and a 3-fluorophenyl group to the other. Urea derivatives are widely studied for their biological activities, including kinase inhibition and pesticidal applications, driven by substituent-dependent electronic and steric effects .
Properties
IUPAC Name |
1-cyclooctyl-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBMETCMIIYQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(3-fluorophenyl)urea typically involves the reaction of cyclooctylamine with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclooctylamine+3-fluorophenyl isocyanate→N-cyclooctyl-N’-(3-fluorophenyl)urea
Industrial Production Methods: Industrial production of N-cyclooctyl-N’-(3-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N-cyclooctyl-N’-(3-fluorophenyl)urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for various applications.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism by which N-cyclooctyl-N’-(3-fluorophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N-cyclooctyl-N'-(3-fluorophenyl)urea (inferred structure) with key analogs from the evidence:
Key Observations:
- Cycloalkyl vs. Aryl Groups : The cyclooctyl group in ’s compound introduces greater steric bulk compared to cyclohexyl () or smaller alkyl chains. This may reduce solubility but enhance target binding specificity in hydrophobic pockets .
- Fluorine Position : The 2-fluoro isomer () vs. 3-fluoro (inferred) alters electronic effects. The meta-fluorine (3-position) may enhance dipole interactions, while ortho-substitution (2-position) could sterically hinder binding .
- Biological Activity : Compounds like 9a () and FTBU-1 () incorporate heterocyclic moieties (thiazole, benzimidazole) linked to urea, suggesting applications in medicinal chemistry. Their higher molecular weights (~400–450 Da) vs. cyclooctyl analogs (~260–300 Da) highlight trade-offs between size and bioavailability .
Physicochemical Properties
- Lipophilicity: ’s N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea has a logP of 3.00, typical for urea derivatives.
- Hydrogen Bonding: Urea’s NH groups act as H-bond donors (e.g., 2 H-bond donors in ), critical for target engagement. Bulky substituents like cyclooctyl may restrict rotational freedom, stabilizing binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
